molecular formula C5H3BrClNO B155333 5-Bromo-6-chloropyridin-3-ol CAS No. 130115-85-4

5-Bromo-6-chloropyridin-3-ol

Cat. No.: B155333
CAS No.: 130115-85-4
M. Wt: 208.44 g/mol
InChI Key: XUROMMQAFZTGAW-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H3BrClNO . It is a derivative of pyridine, substituted with bromine and chlorine atoms at the 5th and 6th positions, respectively, and a hydroxyl group at the 3rd position.

Scientific Research Applications

Chemistry:

5-Bromo-6-chloropyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology:

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable in drug discovery and development .

Medicine:

The compound and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-6-chloropyridin-3-ol typically involves the halogenation of pyridin-3-ol. One common method is the bromination of 6-chloropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods:

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products:

    Substitution: Various substituted pyridinols depending on the nucleophile used.

    Oxidation: Pyridine-3-one derivatives.

    Reduction: Dehalogenated pyridinols.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 5-Bromo-6-chloropyridin-2-amine
  • 5-Bromo-6-chloropyridin-3-amine
  • 5-Bromo-6-chloropyridin-3-sulfonamide
  • 5-Bromo-6-chloronicotinonitrile

Comparison:

5-Bromo-6-chloropyridin-3-ol is unique due to the presence of a hydroxyl group at the 3rd position, which imparts different chemical reactivity compared to its amine or nitrile counterparts. This hydroxyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUROMMQAFZTGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562012
Record name 5-Bromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130115-85-4
Record name 5-Bromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-bromo-6-chloropyridin-3-yl acetate (3.98 g, 15.89 mmol) in THF (20 mL) at 0° C. was added sodium hydroxide (20 mL, 50.0 mmol, 2.5 M in water). The reaction mixture was stirred at 0° C. for 45 min. The reaction mixture was partially concentrated and then taken to a pH of around 7 by adding acetic acid. The resulting precipitate was filtered and washed with water to give 5-bromo-6-chloropyridin-3-ol. MS (ESI, pos. ion) m/z: 207.9 and 209.9 (M+1).
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 2
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 3
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 4
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 5
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 6
5-Bromo-6-chloropyridin-3-ol

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